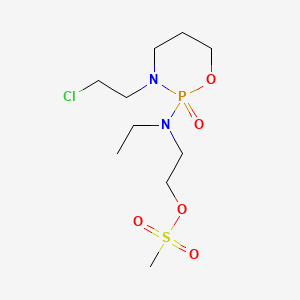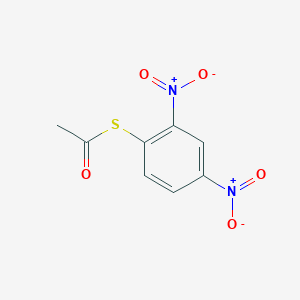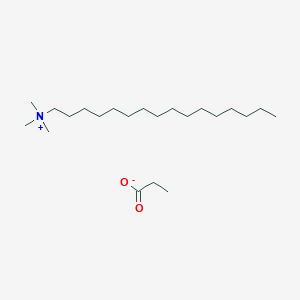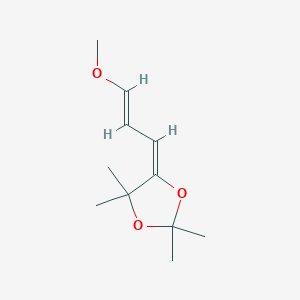
Fluoro(methyl)oxophosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoro(methyl)oxophosphanium is a compound that features a phosphorus atom bonded to a fluorine atom, a methyl group, and an oxygen atom. This compound is part of the broader class of organophosphorus compounds, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fluoro(methyl)oxophosphanium typically involves the reaction of a phosphorus precursor with a fluorinating agent. One common method is the reaction of methylphosphonic dichloride with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must ensure high purity and yield of the compound, often requiring multiple purification steps such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Fluoro(methyl)oxophosphanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The fluorine or methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas, metal hydrides, or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of organophosphorus compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Fluoro(methyl)oxophosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological phosphorus metabolism.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of fluoro(methyl)oxophosphanium involves its interaction with various molecular targets, primarily through the formation of phosphorus-containing intermediates. These intermediates can participate in a range of chemical reactions, influencing biological pathways and chemical processes. The specific pathways and targets depend on the context in which the compound is used, such as enzyme inhibition or catalysis in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorophosphine: Contains a phosphorus-fluorine bond but lacks the methyl and oxygen groups.
Methylphosphine oxide: Contains a phosphorus-oxygen bond and a methyl group but lacks the fluorine atom.
Phosphonofluoridic acid: Contains a phosphorus-fluorine bond and an oxygen atom but lacks the methyl group.
Uniqueness
Fluoro(methyl)oxophosphanium is unique due to its specific combination of fluorine, methyl, and oxygen groups bonded to a phosphorus atom. This unique structure imparts distinct reactivity and properties, making it valuable for specialized applications in synthesis, research, and industry.
Eigenschaften
CAS-Nummer |
39124-55-5 |
|---|---|
Molekularformel |
CH3FOP+ |
Molekulargewicht |
81.006 g/mol |
IUPAC-Name |
fluoro-methyl-oxophosphanium |
InChI |
InChI=1S/CH3FOP/c1-4(2)3/h1H3/q+1 |
InChI-Schlüssel |
NHECROQTANGFLT-UHFFFAOYSA-N |
Kanonische SMILES |
C[P+](=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


phosphane](/img/structure/B14661839.png)






![[4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol](/img/structure/B14661900.png)
![Spiro[4.5]dec-6-ene-1,8-dione](/img/structure/B14661904.png)




![2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14661944.png)
